molecular formula C13H14BrN3O2 B4067240 N-(6-bromo-4-quinazolinyl)valine

N-(6-bromo-4-quinazolinyl)valine

Cat. No. B4067240
M. Wt: 324.17 g/mol
InChI Key: DNEQJGGESIPJGE-UHFFFAOYSA-N
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Description

N-(6-bromo-4-quinazolinyl)valine, also known as BRQV, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinazoline derivatives and has been shown to possess a range of biochemical and physiological effects. In

Scientific Research Applications

Irreversible Inhibitors of Tyrosine Kinases

Compounds with a structural basis similar to "N-(6-bromo-4-quinazolinyl)valine" have been investigated for their potential as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These inhibitors have shown enhanced antitumor activity, attributed to their covalent interaction with target enzymes, leading to significant oral activity in cancer models (Tsou et al., 2001).

Antitumor Activity Enhancement

The design and synthesis of water-soluble analogues of antitumor agents based on quinazolin-4-one have been pursued to overcome solubility challenges and improve bioavailability. These analogues have demonstrated up to six-fold increased cytotoxicity compared to reference compounds, retaining novel biochemical properties that suggest a folate-independent action mechanism (Bavetsias et al., 2002).

Synthesis and Biological Evaluation

Various 6-substituted quinazolin-4-one derivatives have been synthesized and evaluated for their biological activities. For example, pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives have been reported to possess significant antimicrobial activity, highlighting the versatility of quinazolin-4-one scaffolds in generating compounds with potential biological applications (Raval et al., 2012).

Novel Synthesis Approaches

Efficient synthesis methods for quinazolin-4(3H)-ones and their derivatives have been developed, including the use of Cu(OAc)2·H2O-catalyzed reactions for the synthesis of pyrido-fused quinazolinone derivatives. Such methodologies facilitate the exploration of quinazolinone-based compounds for various scientific and pharmacological research applications (Liu et al., 2016).

properties

IUPAC Name

2-[(6-bromoquinazolin-4-yl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-7(2)11(13(18)19)17-12-9-5-8(14)3-4-10(9)15-6-16-12/h3-7,11H,1-2H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEQJGGESIPJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Bromoquinazolin-4-yl)amino]-3-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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